2-(3-Chloropropoxy)benzaldehyde
Description
2-(3-Chloropropoxy)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 3-chloropropoxy group at the 2-position. Its synthesis typically involves nucleophilic substitution or oxidation reactions, as exemplified by the preparation of structurally related 4-(3-chloropropoxy)benzaldehyde via nitrile reduction (yield: 91%) . Key spectroscopic data include ¹³C NMR peaks at δ 192.0 (aldehyde carbonyl), 144.7 (aromatic carbons), and 67.4 (ether oxygen-linked methylene) .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(3-chloropropoxy)benzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
SBQKCBTXKZDWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
3-Chlorobenzaldehyde
- Structure : A simpler analog lacking the propoxy chain, with a chlorine atom directly attached to the benzene ring at the 3-position.
- Physicochemical Properties: Property 3-Chlorobenzaldehyde 2-(3-Chloropropoxy)benzaldehyde Molecular Formula C₇H₅ClO C₁₀H₁₁ClO₂ Molar Mass (g/mol) 140.56 198.64 Key Hazards Skin/eye irritation Not explicitly reported Reactivity: The absence of the propoxy group reduces steric hindrance, making 3-chlorobenzaldehyde more reactive in electrophilic substitutions. Safety protocols emphasize immediate decontamination after exposure .
4-(3-Chloropropoxy)benzaldehyde
- Structure : Positional isomer with the chloropropoxy group at the 4-position.
- Synthesis : Prepared via nitrile reduction (91% yield), with NMR data closely matching the 2-substituted isomer but differing in aromatic substitution patterns .
- Applications : Used in intermediate synthesis for pharmaceuticals, highlighting the role of substituent position on downstream reactivity.
2-(3-Chloropropanoyl)-5-(trifluoromethyl)benzaldehyde
- Structure: Features a chloropropanoyl group and a trifluoromethyl substituent.
- Properties : Higher molar mass (264.63 g/mol) and enhanced electron-withdrawing effects due to -CF₃, altering its electrophilicity compared to this compound .
Benzaldehyde Derivatives from Aspergillus sp. EGF15-0-3
- Examples : Compounds such as 2-(1’,5’-heptadienyl)-3,6-dihydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde (Compound 7) and auroglaucin (Compound 8) exhibit antitumor activity.
- Comparison : Unlike this compound, these natural derivatives possess extended alkyl or prenyl side chains, which enhance their bioactivity. For instance, Compound 9’s pyran ring formation (from a hydroxyl group and alkyl chain) correlates with its potent antitumor activity .
Photodegradation Byproduct: 2-[(2-Chlorophenyl)amino]benzaldehyde
Environmental and Industrial Relevance
- Volatile Organic Compounds (VOCs) : Benzaldehyde is weakly associated with 2-AP (2-acetyl-1-pyrroline) in environmental samples, suggesting shared persistence mechanisms. However, this compound’s chlorinated chain may reduce volatility compared to simpler benzaldehydes .
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